molecular formula C9H12N2O B1610028 3-(Pyrrolidin-3-yloxy)pyridine CAS No. 224818-27-3

3-(Pyrrolidin-3-yloxy)pyridine

Cat. No.: B1610028
CAS No.: 224818-27-3
M. Wt: 164.20 g/mol
InChI Key: DCWKRPJLVIHGCZ-UHFFFAOYSA-N
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Description

3-(3-Pyrrolidinyloxy)pyridine: is a chemical compound with the following IUPAC name: 3-(Pyrrolidin-3-yloxy)pyridine . Its molecular formula is C₉H₁₂N₂O . The compound exists as a dihydrochloride salt with a molecular weight of 237.13 g/mol .

Chemical Reactions Analysis

Reactivity::

    3-(3-Pyrrolidinyloxy)pyridine: can undergo various reactions, including:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: May have applications in drug discovery.

    Industry: Employed in the development of functional materials.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Properties

IUPAC Name

3-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWKRPJLVIHGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436225
Record name 3-(pyrrolidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224818-27-3
Record name 3-(pyrrolidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1.3 gm of 3-(1-t-butoxycarbonyl-3-pyrrolidinyloxy)-pyridine was added 10 mL of solution containing 5 mL of TFA and 5 mL of CH2Cl2 at ice-bath temperature. The reaction solution was slowly warmed to room temperature and allowed to stir 50 min at room temperature. After 50 min, solvents were removed in vacuo and the crude product was purified by flash chromatography (9:1:0.05, CHCl3:MeOH:conc. NH4OH) to obtain 120 mg (30.4% yield in two steps) of a clear oil: 1H NMR (300 MHz, CD3OD) δ8.21 (1H, d, J=2.6 Hz), 8.11 (1H, d, J=4.7 Hz), 7.38 (2H, m), 5.00 (1H, m), 3.13-2.88 (4H, m), 2.20-1.95 (2H, m); Mass spectrum (ESI) m/z 165.6 (M+H+).
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-3-yloxy)pyridine
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3-(Pyrrolidin-3-yloxy)pyridine
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3-(Pyrrolidin-3-yloxy)pyridine
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3-(Pyrrolidin-3-yloxy)pyridine

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